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Compound of Interest

Compound Name: Bromine chloride

Cat. No.: B078175 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemistry governing

bromine chloride (BrCl) reactions. It delves into the fundamental principles, theoretical and

experimental methodologies, and key quantitative data essential for understanding the

reactivity, dynamics, and atmospheric significance of this interhalogen compound.

Core Concepts in Bromine Chloride Reactivity
Bromine chloride is a highly reactive interhalogen compound that participates in a variety of

chemical processes, including photodissociation, atmospheric reactions, and gas-phase

kinetics. Understanding the quantum mechanical behavior of BrCl is crucial for accurately

modeling its role in complex chemical systems. Key areas of investigation include the

calculation of its potential energy surfaces, the dynamics of its dissociation, and its reactions

with other atmospheric species.

Photodissociation Dynamics
The photodissociation of BrCl has been a subject of significant research, as it represents a

model system for studying the dynamics of chemical bond breaking. Upon absorption of

ultraviolet radiation, the BrCl molecule can be excited to various electronic states, leading to

dissociation into bromine and chlorine atoms in their ground or excited states.
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Ion imaging techniques have been instrumental in elucidating the multiple pathways of BrCl

photodissociation. For instance, multiphoton excitation in the 311.7–324.6 nm range leads to

the population of specific vibrational levels of a Rydberg state.[1] Subsequent absorption of

photons can lead to either photoionization or the formation of super-excited states that

dissociate into Rydberg atomic fragments.[1] Theoretical ab initio calculations have been

crucial in interpreting these experimental results, helping to map the interactions between

different potential energy surfaces at extended Br-Cl bond lengths.[1]

Gas-Phase Reactions
The bimolecular reactions of BrCl are of fundamental interest and have practical implications,

for example, in chemical synthesis. Theoretical studies, such as those employing the

(U)MP2/6-311G* level of theory, have investigated the gas-phase reaction mechanism of Br₂ +

Cl₂ ⇌ 2BrCl. These studies have identified four-centered and three-centered transition states

and have shown that the bimolecular reaction has a lower activation energy than the

dissociation energies of Br₂ and Cl₂, suggesting it proceeds more readily without

photoinitiation.[2] However, in the presence of light, the reaction is rapidly initiated through the

reaction of a bromine atom with Cl₂ or a chlorine atom with Br₂.[2]

Atmospheric Chemistry
In the atmosphere, BrCl plays a role in tropospheric ozone depletion cycles.[3][4] Its hydrolysis

and reactions with other atmospheric radicals contribute to the complex halogen chemistry that

influences oxidant levels.[4][5] For instance, the reaction of BrO radicals with HO₂ is a

significant source of HOBr in the atmosphere.[6][7] Global atmospheric chemical transport

models like GEOS-Chem incorporate detailed mechanisms for tropospheric halogen chemistry,

including BrCl reactions, to simulate the impact on ozone, NOx, and OH burdens.[4][5][8]

Theoretical and Experimental Protocols
A variety of sophisticated theoretical and experimental methods are employed to investigate

the quantum chemistry of BrCl reactions.

Theoretical Methodologies
Quantum chemical calculations are indispensable for understanding the potential energy

surfaces (PES) and reaction dynamics of BrCl.
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Ab Initio Methods: High-level ab initio methods such as Møller-Plesset perturbation theory

(MP2), Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)),

and multi-reference configuration interaction (MRCI) are used to accurately calculate the

energies of reactants, products, transition states, and intermediates.[2][9][10][11]

Density Functional Theory (DFT): DFT methods, particularly with hybrid functionals like

B3LYP, are widely used to investigate reaction mechanisms and activation energies due to

their balance of computational cost and accuracy.[12][13]

Potential Energy Surface (PES) Generation: The calculation of a global PES is crucial for

simulating reaction dynamics.[14][15] These surfaces can be generated by fitting analytical

functions to a large number of ab initio energy points.[16][17] For example, the PES for the

O(³P) + HCl reaction has been developed using MRCI+Q calculations with subsequent

scaling to match benchmark values.[11][17]

Reaction Dynamics Simulations: Once a PES is available, quasi-classical trajectory (QCT)

calculations can be performed to simulate the dynamics of a reaction, providing insights into

state-to-state cross-sections and product angular distributions.[17][18]

Experimental Techniques
Experimental studies provide crucial data for validating theoretical models and directly probing

reaction dynamics.

Ion Imaging: This technique is used to determine the velocity and angular distributions of

photofragments, providing detailed information about the dissociation dynamics and the

electronic states involved.[1]

Cavity Ring-Down Spectroscopy (CRDS): CRDS is a highly sensitive absorption

spectroscopy technique used to probe the transient products of chemical reactions, such as

BrCl fragments from the photodissociation of halomethanes.[19]

Laser Flash Photolysis: This technique is used to generate reactive species, such as BrO

radicals, and to study the kinetics of their subsequent reactions in the gas phase.[7]

Photoelectron Imaging: This method provides information on the electronic structure of the

intermediate resonant states and the final ion levels following photoionization.[20][21]
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Quantitative Data Summary
The following tables summarize key quantitative data from theoretical and experimental studies

on BrCl reactions.

Reaction Method/Basis Set
Activation Energy
(kJ/mol)

Reference

Br₂ + Cl₂ → 2BrCl

(bimolecular)
(U)MP2/6-311G*

< Dissociation

energies of Br₂ and

Cl₂

[2]

Cl₂ + HBr → HCl +

BrCl
B3LYP/6-311G 138.96 [12]

BrCl + HBr → HCl +

Br₂
B3LYP/6-311G 147.24 [12]

Cl + HBr → HCl + Br B3LYP/6-311G** < 35 [12][13]

Table 1: Calculated Activation Energies for Selected BrCl Reactions.

Reaction
Rate Constant (k)
at 298 K (cm³
molecule⁻¹ s⁻¹)

Method Reference

BrCl + ClO₂⁻ 5.2 x 10⁶ M⁻¹ s⁻¹
Experimental

(Stopped-flow)
[22]

BrCl + BrO₂⁻ 1.9 x 10⁵ M⁻¹ s⁻¹
Experimental

(Stopped-flow)
[22]

BrO + HO₂ → HOBr +

O₂

9.28 x 10⁻¹²

exp(316/T)

Laser Flash

Photolysis - UV

Absorption

[7]

Table 2: Experimentally Determined Rate Constants for Aqueous and Gas-Phase BrCl

Reactions.
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Parameter Value Method/Basis Set Reference

BrCl Hydrolysis

Equilibrium Constant

(K_h1)

1.3 x 10⁻⁴ M² (278-

298 K)
Experimental [3]

Rate constant for BrCl

hydrolysis (p[H⁺] 6.4)
3.0 x 10⁶ s⁻¹ (298 K) Experimental [3]

Rate constant for

HOBr + Cl⁻ + H⁺ →

BrCl

2.3 x 10¹⁰ M⁻² s⁻¹

(298 K)
Experimental [3]

Table 3: Thermodynamic and Kinetic Data for BrCl Hydrolysis.

Visualizations of Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in the

study of BrCl reactions.
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Caption: Multiphoton dissociation pathway of BrCl.
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Ab Initio Calculations
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Caption: Workflow for theoretical investigation of BrCl reactions.
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Caption: Simplified atmospheric reaction cycle involving BrCl.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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